molecular formula C19H21N5O3S B2586537 N-(3,4-dimethylphenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide CAS No. 1223924-98-8

N-(3,4-dimethylphenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide

Cat. No. B2586537
CAS RN: 1223924-98-8
M. Wt: 399.47
InChI Key: LRPYRQVPLIFQRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dimethylphenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide is a useful research compound. Its molecular formula is C19H21N5O3S and its molecular weight is 399.47. The purity is usually 95%.
BenchChem offers high-quality N-(3,4-dimethylphenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,4-dimethylphenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Radioligand Synthesis for PET Imaging

A novel series of compounds, including derivatives similar to the specified chemical, have been synthesized for potential use in Positron Emission Tomography (PET) imaging. These compounds are selective ligands for the translocator protein (18 kDa), which is of interest in neurological and oncological research. For instance, the synthesis of DPA-714, a compound designed for PET imaging due to its fluorine atom allowing labeling with fluorine-18, has demonstrated the utility of such compounds in in vivo imaging studies (Dollé et al., 2008).

Heterocyclic Compound Synthesis for Pharmacological Studies

Research on novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from natural compounds like visnaginone and khellinone has shown these structures to possess significant anti-inflammatory and analgesic properties. This research illustrates the potential pharmacological applications of complex heterocyclic compounds in the development of new therapeutic agents (Abu‐Hashem et al., 2020).

Antimicrobial Activity Studies

A series of new heterocycles incorporating the antipyrine moiety have been synthesized, including compounds structurally related to the specified chemical. These compounds were evaluated for their antimicrobial properties, demonstrating the ongoing exploration of novel chemical entities for potential use in combating microbial infections (Bondock et al., 2008).

Antifungal Agent Development

Research into 2-(2-oxo-morpholin-3-yl)-acetamide derivatives has identified these compounds as effective antifungal agents against Candida and Aspergillus species. Modifications to the molecular structure, such as the introduction of a gem-dimethyl group, have improved plasmatic stability while maintaining in vitro antifungal activity, indicating their potential in the development of new antifungal therapies (Bardiot et al., 2015).

Crystal Structure Analysis for Drug Design

The crystal structures of compounds with oxothiazolidinylidene acetamide frameworks have been described, providing insights into the molecular configurations that could be crucial for the design of drugs targeting specific biological receptors. Understanding these structures aids in the rational design of compounds with desired biological activities (Galushchinskiy et al., 2017).

properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-(2-morpholin-4-yl-7-oxo-[1,3]thiazolo[4,5-d]pyrimidin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O3S/c1-12-3-4-14(9-13(12)2)21-15(25)10-24-11-20-17-16(18(24)26)28-19(22-17)23-5-7-27-8-6-23/h3-4,9,11H,5-8,10H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRPYRQVPLIFQRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)SC(=N3)N4CCOCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dimethylphenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide

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